Allyl methyl carbonate

Vue d'ensemble

Description

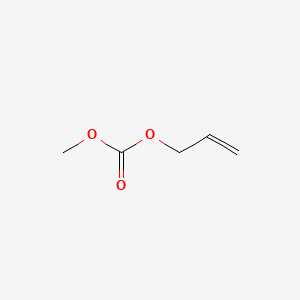

Allyl methyl carbonate, also known as carbonic acid, methyl 2-propenyl ester, is an organic compound with the molecular formula C5H8O3. It is a clear, colorless liquid with a molecular weight of 116.12 g/mol. This compound is primarily used in organic synthesis and serves as a building block for various chemical reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Allyl methyl carbonate can be synthesized through the reaction of allyl alcohol with dimethyl carbonate in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and requires a base like potassium carbonate to facilitate the reaction. The general reaction is as follows:

CH2=CHCH2OH+(CH3O)2CO→CH2=CHCH2OCOOCH3+CH3OH

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the product meets industrial standards .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of allyl alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonate group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Nucleophiles like amines, thiols, and halides in the presence of a base or acid catalyst.

Major Products Formed:

Oxidation: Allyl glyoxylate, allyl formate.

Reduction: Allyl alcohol.

Substitution: Allyl amines, allyl thiols

Applications De Recherche Scientifique

Synthesis Applications

- Organic Synthesis : Allyl methyl carbonate is frequently used as a reagent in organic synthesis for the preparation of various compounds. For example, it has been utilized in the synthesis of 2-allylsulfanyl-pyridine from 1H-pyridine-2-thione under specific reaction conditions (50 °C, palladium catalyst) with an impressive yield of approximately 86% .

- C–H Allylation : Recent studies have demonstrated its effectiveness in C–H allylation reactions, particularly with N,N-dialkylthiobenzamides. The reactions showed high regioselectivity and good yields, making this compound a suitable allylating agent for synthesizing substituted thiobenzamides .

- Palladium-Catalyzed Reactions : this compound has been shown to function effectively as a leaving group in palladium-catalyzed allylic substitution reactions, enhancing the efficiency of these transformations .

Pharmaceutical Applications

This compound plays a critical role in pharmaceutical chemistry, particularly in the synthesis of bioactive compounds:

- Synthesis of Dienes : It has been employed in the reductive coupling of allenyl/allyl carbonates with alkynes to produce substituted 1,3-dienes, which are significant intermediates in medicinal chemistry . The process yielded diverse products with excellent regio- and stereoselectivity.

- Chiral Separations : The compound has been utilized in high-performance liquid chromatography (HPLC) for the enantiomeric separation of chiral pesticides using specialized chiral stationary phases . This application is crucial for ensuring the efficacy and safety of pharmaceutical compounds.

Material Science Applications

In addition to its applications in organic synthesis and pharmaceuticals, this compound is also relevant in materials science:

- Polymer Science : As an allyl monomer, it can be polymerized to create various polymeric materials with desirable properties for coatings and adhesives.

Case Studies

- Reductive Coupling Study : In a study investigating the coupling of allenyl carbonates with alkynes, this compound was shown to produce skipped dienes under dual catalytic conditions, reinforcing its utility as an effective coupling agent .

- Chiral Separation Optimization : Research on optimizing chiral separations using this compound demonstrated significant improvements in resolution when adjusting mobile phase conditions during supercritical fluid chromatography .

Mécanisme D'action

The mechanism of action of allyl methyl carbonate involves its ability to undergo various chemical reactions, such as nucleophilic substitution and oxidation. The molecular targets and pathways depend on the specific reaction and the reagents used. For example, in nucleophilic substitution reactions, the carbonate group is replaced by a nucleophile, leading to the formation of new compounds. In oxidation reactions, the allyl group is oxidized to form different oxidized products .

Comparaison Avec Des Composés Similaires

Diallyl carbonate: Similar in structure but contains two allyl groups instead of one.

Allyl acetate: Contains an acetate group instead of a carbonate group.

Allyl chloroformate: Contains a chloroformate group instead of a carbonate group.

Uniqueness: Allyl methyl carbonate is unique due to its specific reactivity and ability to participate in a wide range of chemical reactions. Its carbonate group provides distinct reactivity compared to other allyl compounds, making it valuable in various synthetic applications .

Activité Biologique

Allyl methyl carbonate (AMC), with the chemical formula CHO and CAS number 35466-83-2, is an organic compound that has garnered attention in various fields, particularly in organic synthesis and medicinal chemistry. This article explores the biological activity of AMC, detailing its biochemical properties, mechanisms of action, applications in research, and potential health effects.

This compound is a clear, colorless liquid with a molecular weight of 116.12 g/mol. Its structure features an allyl group attached to a methyl carbonate moiety, which is significant for its reactivity in chemical reactions. The compound has a boiling point of approximately 131 °C and a flash point of 33 °C, indicating its flammable nature .

Target Interactions

AMC acts primarily through a process known as allylation, where it interacts with various biomolecules. It participates in enzyme-mediated reactions, particularly those involving palladium catalysts, leading to the formation of allyl aryl ethers and sulfides. This reactivity is crucial for synthesizing complex organic compounds .

Biochemical Pathways

AMC influences several biochemical pathways:

- Synthesis of Allyl Aryl Ethers and Sulfides: It is utilized in reactions that produce these compounds, which are essential in pharmaceuticals and agrochemicals.

- Cellular Effects: Research indicates that AMC can affect cell signaling pathways and gene expression. It has been linked to respiratory irritation and skin irritation due to its reactive nature .

1. Palladium-Catalyzed Reactions

A study highlighted the use of AMC in palladium-catalyzed allylic substitutions, showcasing its effectiveness as a reagent due to its excellent leaving group ability. The results indicated high yields of desired products when AMC was used alongside other substrates .

2. Ruthenium(II)-Catalyzed C–H Allylation

Recent research demonstrated the application of AMC in ruthenium(II)-catalyzed C–H allylation reactions involving N,N-dialkylthiobenzamides. The study revealed that AMC could facilitate regioselective reactions under eco-friendly conditions, yielding products with good efficiency .

3. Tsuji-Trost Allylation

The Tsuji-Trost reaction involving AMC with ethyl acetoacetate showed promising results in thermodynamic studies, indicating that the adsorption was feasible under specific temperature conditions (20–40 °C). This method underscores the versatility of AMC in synthetic organic chemistry .

Applications in Scientific Research

This compound is widely utilized across various scientific domains:

- Organic Synthesis: As a building block for synthesizing complex molecules.

- Medicinal Chemistry: Investigated for potential applications in drug delivery systems due to its reactivity.

- Biochemical Studies: Employed to modify biomolecules for studying enzyme mechanisms and protein interactions .

Potential Health Effects

While AMC has valuable applications, it also poses certain health risks:

- Irritation: Exposure can lead to respiratory issues, skin irritation, and serious eye irritation.

- Toxicity Studies: Some studies have suggested immunotoxicity effects, including alterations in lymphocyte populations upon exposure to similar compounds .

Summary Table of Biological Activity

| Property | Description |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 116.12 g/mol |

| Boiling Point | 131 °C |

| Flash Point | 33 °C |

| Mechanism of Action | Allylation; interaction with palladium catalysts |

| Cellular Effects | Respiratory irritation; impacts on gene expression |

| Applications | Organic synthesis; medicinal chemistry; biochemical studies |

Propriétés

IUPAC Name |

methyl prop-2-enyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c1-3-4-8-5(6)7-2/h3H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHLVIDQQTOMBGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30109313 | |

| Record name | Methyl 2-propen-1-yl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30109313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35466-83-2 | |

| Record name | Methyl 2-propen-1-yl carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35466-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbonic acid, methyl 2-propenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035466832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-propen-1-yl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30109313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyl Methyl Carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.883 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Allyl methyl carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes allyl methyl carbonate a desirable reagent in palladium-catalyzed allylic substitutions?

A1: this compound stands out due to its exceptional leaving group ability in the presence of palladium catalysts. [] Studies have shown that in reactions involving a mixture of this compound and allyl vinyl carbonate, palladium catalysts preferentially activate allyl vinyl carbonate, leaving this compound largely unreacted. [] This selectivity highlights its potential for controlled and efficient modifications in multi-functional molecules.

Q2: Can you elaborate on the role of this compound in palladium-catalyzed three-component coupling reactions (TCCR)?

A2: this compound participates as an allylating agent in palladium-catalyzed TCCRs. For instance, it reacts with aryl isocyanides and trimethylsilyl azide in the presence of a palladium catalyst to yield allyl aryl cyanamides. [, ] Mechanistic studies suggest the formation of a (η3-allyl)(η3-cyanamido)palladium complex, analogous to bis-π-allylpalladium complexes, as a key intermediate. [] This intermediate then undergoes a π-allylpalladium mimic of the Curtius rearrangement, showcasing the unique reactivity enabled by this compound in these transformations.

Q3: Are there other notable applications of this compound in palladium-catalyzed reactions?

A3: Beyond TCCRs, this compound plays a crucial role in synthesizing various heterocycles. For example, it enables the preparation of 2-allyltetrazoles through a [3+2] cycloaddition between a π-allylpalladium azide complex and cyano compounds. [] This reaction further exemplifies the versatility of this compound in constructing complex molecular architectures.

Q4: Can this compound be used with catalysts other than palladium?

A4: While palladium catalysis dominates its applications, this compound has shown promise in rhodium-catalyzed reactions. It facilitates the synthesis of 4-unsubstituted 1,2-benzothiazines from sulfoximines through a domino allylation/oxidative cyclization sequence catalyzed by rhodium(III) complexes. [] This example demonstrates its potential utility in expanding the scope of metal-catalyzed transformations.

Q5: How do structural modifications of this compound influence its reactivity?

A5: While the provided research primarily focuses on this compound, it highlights the importance of the leaving group in palladium-catalyzed reactions. Comparing this compound with allyl vinyl carbonate demonstrates that the leaving group's nature significantly impacts the reaction pathway and product selectivity. [] Further research exploring derivatives of this compound with varying leaving groups could provide valuable insights into fine-tuning reactivity and selectivity in various catalytic transformations.

Q6: Have computational methods been employed to study this compound and its reactions?

A6: While the provided research primarily focuses on experimental findings, computational studies could offer valuable insights into the reactivity and selectivity of this compound in various transformations. For example, density functional theory (DFT) calculations could elucidate reaction mechanisms, transition state energies, and the influence of different catalysts and substituents. Such computational investigations could guide the development of more efficient and selective synthetic methodologies.

Q7: What analytical techniques are commonly used to characterize and quantify this compound?

A9: Standard spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), are routinely employed for characterizing this compound and its reaction products. [, , ] Additionally, high-performance liquid chromatography (HPLC) has been utilized to separate and analyze enantiomers of related compounds, highlighting its potential application in studying chiral derivatives of this compound. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.